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Compound of Interest

Compound Name: 4-Iodobutyl Pivalate

Cat. No.: B1600598 Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-
iodobutyl pivalate (CAS No. 82131-05-3), a bifunctional molecule incorporating a sterically

hindered pivalate ester and a primary alkyl iodide. While experimentally acquired spectra for

this specific compound are not readily available in public databases[1], this document serves

as a predictive guide for researchers, scientists, and drug development professionals. By

leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared

(IR) spectroscopy, and mass spectrometry (MS), we can confidently anticipate the key spectral

features of this compound. This guide will detail the predicted spectra and explain the

underlying chemical principles, offering a robust framework for the identification and

characterization of 4-iodobutyl pivalate and related structures.

Molecular Structure and Spectroscopic Overview
4-Iodobutyl pivalate possesses a unique combination of functional groups that give rise to a

distinct spectroscopic fingerprint. The pivalate group, with its bulky tert-butyl moiety, and the

iodo-functionalized butyl chain are the primary determinants of its spectral characteristics.

Understanding the influence of each component is crucial for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 4-iodobutyl pivalate, both ¹H and ¹³C NMR will provide unambiguous evidence

for its structure.
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¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show four distinct signals corresponding to the four

unique proton environments in the molecule. The chemical shifts are influenced by the

electronegativity of adjacent atoms (oxygen and iodine) and the number of neighboring

protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-Iodobutyl Pivalate (in

CDCl₃)
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Signal Protons
Predicted
Chemical
Shift (ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

a (CH₃)₃C- ~1.20 Singlet (s) -

The nine

equivalent

protons of the

tert-butyl

group are

shielded and

show no

coupling,

resulting in a

sharp singlet.

b -O-CH₂- ~4.05 Triplet (t) ~6.5

These

protons are

deshielded by

the adjacent

ester oxygen

and are split

into a triplet

by the two

neighboring

protons on

carbon c.
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c -CH₂- ~1.85 Multiplet (m) -

These

methylene

protons are

coupled to

the protons

on both

adjacent

methylene

groups (b and

d), resulting

in a complex

multiplet.

d -CH₂-I ~3.20 Triplet (t) ~7.0

The protons

on the carbon

bearing the

iodine atom

are

deshielded by

the

electronegati

ve iodine and

are split into

a triplet by

the two

neighboring

protons on

carbon c.[2]

The downfield shift of the methylene protons adjacent to the ester oxygen (b) and the iodine

atom (d) is a key diagnostic feature. The integration of these signals should correspond to a

9:2:2:2 ratio, confirming the relative number of protons in each environment.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, one for

each unique carbon environment in the molecule. The chemical shifts are indicative of the
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hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Iodobutyl Pivalate (in CDCl₃)

Signal Carbon
Predicted Chemical
Shift (ppm)

Rationale

1 -C=O ~178

The carbonyl carbon

of the ester is highly

deshielded and

appears significantly

downfield.[3]

2 (CH₃)₃C- ~39

The quaternary

carbon of the tert-butyl

group.

3 (CH₃)₃C- ~27

The three equivalent

methyl carbons of the

tert-butyl group.

4 -O-CH₂- ~63

The carbon atom

bonded to the ester

oxygen is deshielded.

5 -CH₂- ~30

A typical chemical

shift for an sp³

hybridized methylene

carbon in an alkyl

chain.

6 -CH₂-I ~6

The carbon atom

bonded to the iodine

atom is significantly

shielded due to the

"heavy atom effect" of

iodine.[4]
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The presence of the carbonyl carbon at the low-field end of the spectrum and the upfield shift

of the carbon attached to iodine are characteristic features that aid in the definitive identification

of the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-iodobutyl pivalate will be dominated by strong absorptions

corresponding to the ester functional group.

Table 3: Predicted IR Absorption Frequencies for 4-Iodobutyl Pivalate
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Wavenumber
(cm⁻¹)

Intensity
Functional
Group

Vibrational
Mode

Rationale

~2970-2870 Strong C-H (sp³) Stretching

Characteristic of

the alkyl portions

of the molecule.

~1730 Very Strong C=O (Ester) Stretching

This is a highly

characteristic

and intense

absorption for a

saturated ester

carbonyl group.

[5]

~1280 Strong C-O (Ester)
Stretching

(asymmetric)

Part of the "Rule

of Three" for

esters, this

strong band is

due to the C-O

bond adjacent to

the carbonyl.[5]

~1150 Strong C-O (Ester)
Stretching

(symmetric)

The second

strong C-O

stretching band,

also

characteristic of

the ester group.

[5]

~550 Medium C-I Stretching

The carbon-

iodine bond

vibration is

expected in the

far-infrared

region.
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The most prominent feature will be the intense carbonyl stretch around 1730 cm⁻¹, which is a

hallmark of the ester functionality. The presence of the two strong C-O stretching bands further

confirms the ester group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and structure. For 4-iodobutyl
pivalate, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Fragmentation Pathway:

The molecular ion peak ([M]⁺) at m/z 284.03 is expected, though it may be weak due to the

lability of the C-I bond and the ester group. Key fragmentation pathways would include:

Loss of the iodine atom: A prominent peak at m/z 157 ([M-I]⁺) corresponding to the butyl

pivalate cation.

Alpha-cleavage of the ester:

Formation of the pivaloyl cation, (CH₃)₃C-CO⁺, at m/z 85.

Formation of the tert-butyl cation, (CH₃)₃C⁺, at m/z 57, which is often a very stable and

abundant fragment.

Cleavage of the butyl chain: Fragmentation of the butyl group can also occur.

[C₉H₁₇IO₂]⁺˙
m/z = 284

[C₉H₁₇O₂]⁺
m/z = 157- I•

[C₅H₉O]⁺
m/z = 85

- OC₄H₈I•

[C₄H₉]⁺
m/z = 57

- CO

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 4-iodobutyl pivalate in EI-MS.
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Experimental Protocols
For researchers seeking to acquire experimental data, the following general protocols are

recommended.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 4-iodobutyl pivalate in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Processing: Process the free induction decay (FID) with an exponential multiplication (line

broadening of 0.3 Hz for ¹H) and Fourier transform. Phase and baseline correct the spectra.

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃

solvent peak at 77.16 ppm.[6]

IR Spectroscopy Protocol
Sample Preparation: As 4-iodobutyl pivalate is expected to be a liquid at room temperature,

a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride

(NaCl) or potassium bromide (KBr) plates.

Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer,

typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Mass Spectrometry Protocol
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a

gas chromatograph (GC-MS).

Ionization: Use electron ionization (EI) at 70 eV.
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Analysis: Acquire the mass spectrum over a mass range of m/z 40-350.

Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic

features of 4-iodobutyl pivalate. The detailed analysis of the expected NMR, IR, and MS data,

grounded in fundamental spectroscopic principles and data from related compounds, offers a

valuable resource for the unambiguous identification and characterization of this molecule.

Researchers working with 4-iodobutyl pivalate can use this guide to anticipate spectral

outcomes and to aid in the interpretation of experimentally acquired data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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